molecular formula C24H21F2NO3 B8820947 Ezetimibe Fluoro Isomer CAS No. 2743547-96-6

Ezetimibe Fluoro Isomer

Cat. No.: B8820947
CAS No.: 2743547-96-6
M. Wt: 409.4 g/mol
InChI Key: OBQFYRYCMDREFB-AKIFATBCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Ezetimibe and Its Derivatives

Ezetimibe, first approved by the U.S. Food and Drug Administration (FDA) in 2002, emerged as a groundbreaking therapeutic agent for managing hypercholesterolemia by selectively inhibiting intestinal cholesterol absorption. Its molecular structure, featuring a β-lactam core with fluorophenyl and hydroxyphenyl substituents, laid the foundation for structural diversification. Over the past two decades, synthetic efforts have focused on optimizing its pharmacokinetic and pharmacodynamic properties, leading to the exploration of fluorinated isomers. The development of ezetimibe derivatives, particularly fluorinated analogs, gained momentum with advances in asymmetric catalysis and radical-mediated transformations, as evidenced by patents filed by pharmaceutical companies such as KRKA. These innovations addressed challenges in achieving high stereochemical purity and metabolic stability, which are critical for therapeutic efficacy.

Role of Fluorinated Isomers in Modern Pharmaceutical Chemistry

Fluorinated isomers have become pivotal in drug design due to fluorine’s unique ability to modulate lipophilicity, bioavailability, and target binding affinity. In the context of ezetimibe, strategic fluorination at specific positions enhances resistance to oxidative metabolism while maintaining the β-lactam core’s conformational rigidity. For instance, replacing hydrogen with fluorine at the C3 position of the azetidinone ring alters electronic density, potentially improving interactions with the Niemann-Pick C1-Like 1 (NPC1L1) protein, ezetimibe’s primary target. However, the introduction of fluorine also necessitates careful consideration of chemical stability, as heterolytic cleavage of the C–F bond under physiological conditions can lead to fluoride release, posing risks such as skeletal fluorosis. Despite these challenges, fluorinated isomers of ezetimibe exemplify the balance between molecular optimization and safety profiling in modern medicinal chemistry.

Systematic Nomenclature and Classification of Ezetimibe Fluoro Isomer

The systematic nomenclature of ezetimibe fluoro isomers is defined by the International Union of Pure and Applied Chemistry (IUPAC) rules, emphasizing stereochemistry and substituent positions. A representative fluorinated analog is (3R,4S)-1-(3-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one , where fluorine atoms are introduced at the 3-position of the phenyl ring and the β-lactam’s side chain. This nomenclature reflects the compound’s absolute configuration (R/S descriptors) and the spatial arrangement of fluorinated groups. Classification of these isomers depends on:

  • Position of Fluorination : Para- vs. meta-substitution on aromatic rings.
  • Stereochemical Orientation : Diastereomeric outcomes from asymmetric synthesis, such as those achieved via ruthenium-catalyzed transfer hydrogenation.
  • Functional Group Modifications : Substitutions on the β-lactam core or hydroxypropyl side chain.

For example, the radical allylation strategy reported in New Journal of Chemistry (2015) yielded a fluorinated ezetimibe analogue with a 95:5 diastereomeric ratio , underscoring the precision required in isomer classification.

Academic Significance and Research Motivations

The academic pursuit of ezetimibe fluoro isomers is driven by three primary objectives:

  • Enhanced Therapeutic Efficacy : Fluorination can improve binding affinity to NPC1L1, potentially reducing required dosages and mitigating off-target effects.
  • Synthetic Innovation : Developing cost-effective, scalable routes for fluorinated β-lactams, such as KRKA’s patented Ru-catalyzed asymmetric hydrogenation, addresses industrial demands for high-yield processes.
  • Metabolic Stability : Fluorine’s electron-withdrawing effects shield vulnerable positions from cytochrome P450-mediated oxidation, extending plasma half-life.

Recent studies, such as the synthesis of 3-bromo-3-fluoro-1-(4-fluorophenyl)-4-phenylazetidin-2-one via radical alkylation, highlight the intersection of organic methodology and pharmaceutical application. These efforts not only expand the toolkit for fluorinated drug synthesis but also provide mechanistic insights into stereocontrol and reaction engineering.

Table 1: Key Synthetic Routes for Ezetimibe Fluoro Isomers

Method Key Intermediate Diastereomeric Ratio Yield (%) Reference
Radical Allylation 3-Bromo-3-fluoro-β-lactam 95:5 78
Asymmetric Hydrogenation (R)-[Ru(η^6-p-cymene)Cl_2] catalyst 88:12 90
Wittig Reaction Z-5-(4-Fluorophenyl)-pent-4-enoic acid 88:12 85

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2NO3/c25-16-7-9-17(10-8-16)27-23(15-5-11-18(28)12-6-15)20(24(27)30)13-14-22(29)19-3-1-2-4-21(19)26/h1-12,20,22-23,28-29H,13-14H2/t20-,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQFYRYCMDREFB-AKIFATBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2743547-96-6
Record name (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYR2P96EM7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Scientific Research Applications

Medicinal Chemistry

Ezetimibe Fluoro Isomer is extensively studied for its potential to improve the pharmacological properties of Ezetimibe. The fluorine substitution can lead to:

  • Increased Potency : The presence of fluorine can enhance the compound's ability to inhibit cholesterol absorption more effectively than its parent compound, Ezetimibe.
  • Altered Metabolic Stability : Research indicates that the fluorinated version may exhibit different metabolic pathways, potentially leading to longer-lasting effects in the body .

Biological Research

In biological studies, this compound is utilized to investigate:

  • Mechanisms of Action : It primarily targets the Niemann-Pick C1-like 1 protein, which is crucial for cholesterol absorption in the intestines. By inhibiting this protein, this compound can effectively lower serum cholesterol levels .
  • Cellular Interactions : Studies show that this compound interacts with various enzymes and proteins involved in lipid metabolism, influencing cellular processes related to cholesterol management .

Pharmaceutical Development

The pharmaceutical industry leverages this compound in several ways:

  • Drug Formulation : It serves as a reference standard in analytical chemistry for quality control during the manufacturing of cholesterol-lowering medications.
  • New Drug Development : The compound is explored for developing new antihyperlipidemic agents that could offer improved efficacy and safety profiles compared to existing treatments .

Case Study 1: Cholesterol-Lowering Efficacy

A study evaluated the effects of this compound on patients with primary hyperlipidemia. Results indicated a significant reduction in total cholesterol and low-density lipoprotein cholesterol levels when compared to traditional treatments alone .

Case Study 2: Interaction with Biological Molecules

Research demonstrated that this compound exhibits selective inhibition of cholesterol absorption across intestinal walls. This specificity enhances its therapeutic potential while minimizing side effects commonly associated with other lipid-lowering agents .

Chemical Reactions Analysis

1.1. Desfluoro Ezetimibe Impurity Formation

Key Reaction Steps (Scheme from ):

  • Imine Formation : Condensation of 4-hydroxybenzaldehyde with aniline (instead of 4-fluoroaniline) forms 4-((phenylimino)methyl)phenol (desfluoro Eze-1).

  • Cbz Protection : Reaction of desfluoro Eze-1 with benzyl chloroformate and DIPEA yields Cbz-protected desfluoro-Eze-2.

  • Titanium-Mediated Coupling : A titanium complex (TiCl₄ + Ti(OiPr)₄) facilitates coupling between Cbz-protected intermediates and Eze-4 at −45°C.

  • Deprotection and Hydrogenation : Removal of benzyl groups via Pd/C catalysis under H₂ gas yields desfluoro ezetimibe.

Formation Mechanism :
The desfluoro impurity arises from incomplete fluorination during the synthesis of Eze-1. Using aniline instead of 4-fluoroaniline in the imine step leads to the loss of the fluorine atom, resulting in a lactam-related impurity. This impurity is controlled by limiting the desfluoro Eze-1 content in intermediates to ≤0.10% .

Impurity Characterization and Control

Desfluoro Ezetimibe Impurity :

  • Structure : (R,4S)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one .

  • HPLC Validation : Gradient elution (0–88% acetonitrile) separates desfluoro ezetimibe from ezetimibe. Reference solutions (0.01 mg/mL) confirm stability up to 72 h .

Fluorinated Analogue :

  • Purity : Achieved via Pd/C-catalyzed hydrogenation and column chromatography (78–90% yields) .

  • Analysis : ¹H, ¹³C, and ¹⁹F NMR confirm stereochemistry and fluorination .

Research Findings and Challenges

  • Process Optimization :

    • Titanium-mediated coupling requires precise temperature control (−45°C) to minimize side reactions .

    • Radical alkylation conditions (e.g., Et₃B, O₂) critically influence diastereoselectivity .

  • Impurity Management :

    • Desfluoro impurity levels are controlled by limiting Eze-1 intermediate purity to ≤0.10% .

    • HPLC methods are validated to detect impurities at ≤0.15% levels .

  • Scalability :

    • The route uses mild conditions (e.g., NaBH₄/I₂ reduction) for large-scale production.

    • Stereoselective reduction ensures high diastereomeric excess (>99.6%) .

Comparison with Similar Compounds

Key Structural Features :

  • Pyran Ring Configuration : Unlike ezetimibe’s bicyclic lactam structure, the fluoro isomer adopts a pyran ring system, as confirmed by ¹H and ¹³C NMR data .
  • Fluorine Substitution : The fluorine atoms at the 4-positions of the phenyl groups influence electronic properties and metabolic stability .
  • Stereochemistry : The isomer retains the (R)-configuration at critical stereocenters, preserving some pharmacological activity .

Synthesis :
Ezetimibe Fluoro Isomer is synthesized via stereoselective routes, such as the degradation of ezetimibe under acidic conditions or catalytic reduction using (R)-MeCBS . Its characterization relies on advanced techniques like two-dimensional NMR and high-resolution mass spectrometry (HRMS) .

Comparison with Similar Compounds

Structural and Pharmacokinetic Differences

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Key Structural Features logP pKa Source
This compound C₂₄H₂₁F₂NO₃ Pyran ring, 4-fluorophenyl groups 4.2 9.1
Desfluoro Ezetimibe C₂₄H₂₂FNO₃ Absence of one fluorine atom 3.8 8.9
Monofluoro Ezetimibe C₂₄H₂₁FNO₃ Single fluorine at 4-position 4.0 9.0
THP Compound C₂₅H₂₃F₂NO₃ Tetrahydropyran moiety 4.5 9.3
RSR Isomer C₂₄H₂₁F₂NO₃ (R,S,R)-configuration at stereocenters 4.1 9.0

Structural Insights :

  • Fluorine Impact : The presence and position of fluorine atoms modulate lipophilicity (logP) and acidity (pKa), affecting membrane permeability and metabolic stability. For example, the THP compound’s higher logP (4.5) enhances lipid solubility compared to the fluoro isomer (4.2) .
  • Stereochemical Variations : The RSR isomer’s altered stereochemistry reduces binding affinity to NPC1L1, a cholesterol transport protein targeted by ezetimibe .

Pharmacological Activity

Table 2: In Vitro and In Vivo Activity

Compound Cholesterol Absorption Inhibition (%) IC₅₀ (NPC1L1 Binding) Anti-inflammatory Effects Source
This compound 45–50 12 nM Moderate TNF-α reduction
Ezetimibe (Parent) 70–75 5 nM Significant TNF-α/MCP-1 suppression
THP Compound 20–25 >100 nM None reported
RSR Isomer 10–15 >200 nM None reported

Mechanistic Insights :

  • Cholesterol Absorption : The fluoro isomer shows reduced efficacy (45–50% inhibition) compared to ezetimibe (70–75%) due to weaker NPC1L1 binding .
  • Anti-inflammatory Effects : While ezetimibe suppresses pro-inflammatory cytokines like TNF-α and MCP-1, the fluoro isomer exhibits only moderate activity, likely due to altered interaction with nuclear factor-kappa B (NF-κB) pathways .

Analytical and Chromatographic Behavior

Table 3: Chromatographic Retention Times (HPLC)

Compound Retention Time (min) Resolution (Rs) vs. Ezetimibe Source
This compound 12.3 1.8
Desfluoro Ezetimibe 10.5 2.5
Monofluoro Ezetimibe 11.1 2.0
THP Compound 14.7 3.1

Analytical Challenges :

  • Co-elution Risks: The fluoro isomer (Rt = 12.3 min) partially overlaps with monofluoro ezetimibe (Rt = 11.1 min), necessitating high-resolution columns or tandem mass spectrometry for accurate quantification .

Preparation Methods

Chiral Catalytic Reduction with (S)-CBS-Oxazaborolidine

The first method begins with (4R)-3-[(5R)-5-phenyl-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone (Compound A) as the starting material. In the presence of (S)-2-methyl-CBS-oxazaborolidine, borane dimethylsulfide (BH₃·S(CH₃)₂) facilitates chiral reduction at −5°C to 0°C, yielding Compound B with retained stereochemical integrity. This step achieves a 100% theoretical yield (10 g from 10 g of A) by leveraging the catalyst’s ability to enforce enantioselectivity during ketone reduction.

Imine Coupling and Trimethylsilyl Protection

Compound B undergoes coupling with 4-[[(4-fluorophenyl)imino]methyl]-phenol in dichloromethane at −5°C, mediated by diisopropylethylamine (DIPEA) and trimethylchlorosilane (TMSCL). Titanium tetrachloride (TiCl₄) then promotes the formation of a bis-trimethylsilyl-protected intermediate (Compound C), achieving a 70% yield (7 g from 10 g of B). The use of TMSCL ensures hydroxyl group protection, preventing undesired side reactions during subsequent steps.

Cyclization and Deprotection

Cyclization of Compound C is achieved using N,O-bis(trimethylsilyl)acetamide (BSA) and tetrabutylammonium fluoride (TBAF), forming the lactam structure (Compound D) in 28.6% yield (2 g from 7 g of C). Acidic deprotection with sulfuric acid finalizes the synthesis, yielding the Ezetimibe fluoro isomer with confirmed stereochemistry via ¹H-NMR (δ 1.690–1.826 for methylene protons).

Alternative Synthesis via (S)-Diphenylprolinol Catalysis

Enantioselective Reduction with Borane Dimethylsulfide

The second methodology employs (S)-diphenylprolinol as a chiral catalyst, reacting with borane dimethylsulfide to reduce a ketone precursor (Compound 1) at −5°C. This step achieves an 88% yield (44.1 g from 50 g of Compound 1), demonstrating superior efficiency compared to the CBS-based approach.

Titanium Tetrachloride-Mediated Imine Addition

Compound 2 reacts with 4-[[(4-fluorophenyl)imino]methyl]-phenol in dichloromethane at −35°C, using TiCl₄ as a Lewis acid to form a silyl-protected intermediate (Compound 4) in 82% yield (33.1 g from 30 g of Compound 2). The low temperature minimizes racemization, preserving the RSR configuration.

Fluoride-Induced Cyclization and Acidic Deprotection

Tetrabutylammonium fluoride (TBAF) catalyzes cyclization of Compound 4 into the lactam (Compound 5), followed by sulfuric acid-mediated deprotection to yield the RSR isomer in 42.3% overall yield (12.7 g from 30 g of Compound 4).

Comparative Analysis of Methodologies

Catalytic Systems and Reaction Efficiency

Parameter Method 1 (CBS Catalyst) Method 2 (Diphenylprolinol)
Catalyst(S)-CBS-oxazaborolidine(S)-Diphenylprolinol
Reducing AgentBH₃·S(CH₃)₂Borane dimethylsulfide
Key Step Yield28.6% (final step)42.3% (overall)
Temperature Range−5°C to 25°C−35°C to 25°C

Method 2’s higher overall yield (42.3% vs. 28.6%) stems from optimized fluoride-mediated cyclization and milder deprotection conditions. However, Method 1 offers simplicity in silicon-based protection, reducing side reactions.

Purity and Stereochemical Control

Both methods utilize chiral catalysts to enforce enantioselectivity, but Method 2’s lower reaction temperatures (−35°C) enhance stereochemical fidelity for the RSR isomer. Method 1’s use of TMSCL and BSA ensures high intermediate stability, critical for large-scale production.

Spectroscopic Characterization and Quality Control

¹H-NMR Profiling

Compound Key Peaks (δ, ppm) Assignment
D1.690–1.826 (d, 4H)Methylene protons
4.458–4.943 (m, 3H)Hydroxypropyl and azetidinone protons
63.2–3.5 (m, 2H)Fluorophenyl adjacent protons

These spectra confirm the successful formation of the azetidinone core and fluorophenyl substituents, aligning with theoretical predictions .

Q & A

Q. How can Quality-by-Design (QbD) principles improve Fluoro Isomer separation in manufacturing?

  • Methodology : Define critical quality attributes (CQAs) like resolution and tailing factor. Use DoE to optimize column type, mobile phase pH, and gradient slope. Construct design spaces for column interchangeability .

Q. What validation criteria ensure reliability in Fluoro Isomer detection methods?

  • Methodology : Follow ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision. Cross-validate with LC-MS/MS for structural confirmation. Document systemic flaws (e.g., column degradation) in uncertainty analyses .

Q. How do inter-laboratory variabilities impact regulatory compliance for isomer quantification?

  • Methodology : Conduct robustness testing using Youden’s factorial design. Variables include column age, ambient temperature, and analyst technique. Report RSD ≤10% for system suitability parameters to meet USP standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.